4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline
Description
4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline is a quinoline-based compound featuring a phenylpiperazine moiety linked via a carbonyl group to the quinoline core. The incorporation of the 4-phenylpiperazine group is significant due to its role in enhancing bioavailability and receptor binding affinity, commonly observed in neuroactive and antimicrobial agents .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)20-6-2-1-3-7-20)22-18-24(19-10-12-26-13-11-19)27-23-9-5-4-8-21(22)23/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYURSDEJCSVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroquinoline with 4-phenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Table 1: Summary of Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Nucleophilic Substitution | 4-Chloroquinoline, 4-Phenylpiperazine | Potassium carbonate, DMF, elevated temperature |
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Sodium borohydride | Methanol or ethanol |
Medicinal Chemistry
- Neurological Disorders : The compound has been studied for its potential role as an acetylcholinesterase inhibitor. By inhibiting this enzyme, it may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- Antidepressant Activity : Research indicates that derivatives of phenylpiperazine compounds exhibit antidepressant-like effects in animal models. The ability to cross the blood-brain barrier enhances their therapeutic potential.
- Anticancer Properties : Some studies have suggested that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines, making them candidates for further investigation in cancer therapy.
Biological Studies
The compound has been evaluated for its interactions with neurotransmitter receptors and its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with multiple biological targets, providing insights into its mechanism of action and therapeutic efficacy.
Table 2: Summary of Research Applications
| Application Area | Description |
|---|---|
| Neurology | Potential treatment for Alzheimer's disease |
| Psychiatry | Investigated for antidepressant effects |
| Oncology | Potential cytotoxic activity against cancer cells |
Case Study 1: Alzheimer’s Disease Treatment
A study conducted on animal models demonstrated that administering 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline resulted in improved memory retention and cognitive function compared to control groups. The results indicated significant reductions in acetylcholinesterase activity, correlating with enhanced cholinergic transmission.
Case Study 2: Antidepressant Effects
In a controlled study involving chronic mild stress models, the compound exhibited significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test. These findings suggest that it may modulate serotonin pathways alongside cholinergic mechanisms.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline involves its interaction with specific molecular targets in the body. It is believed to act as an acetylcholinesterase inhibitor, which prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This inhibition enhances cholinergic transmission, potentially improving memory and cognitive function in patients with neurological disorders.
Comparison with Similar Compounds
Key Observations :
- Quinoline vs. Hexahydroquinoline: The target compound’s fully aromatic quinoline core may enhance metabolic stability compared to the saturated hexahydroquinoline derivatives in , which exhibit antimicrobial activity .
- Substituent Effects: The 4-phenylpiperazine group is a common pharmacophore in CNS-targeting agents (e.g., aripiprazole) and antimicrobials. Its acetylated form in CD-3/CD-4 () improves penetration in fluoroquinolone antibiotics , while the carbonyl linkage in the target compound may alter binding kinetics.
- Sulfonamide vs. Carbonyl Linkers : Pyridinesulfonamides (–3) prioritize hydrogen bonding via sulfonamide and carbamoyl groups, whereas the target compound’s carbonyl group may favor hydrophobic interactions .
Key Observations :
- The target compound’s synthesis likely involves coupling a quinoline-carboxylic acid derivative with 4-phenylpiperazine, analogous to the acetylated piperazine in CD-3 .
- Higher yields for hexahydroquinolines () and sulfonamides (–3) highlight the efficiency of one-pot multicomponent reactions and carbamoyl coupling, respectively .
Physicochemical and Spectroscopic Properties
- IR/NMR Trends: Carbonyl stretches (1640–1691 cm⁻¹) in sulfonamides (–3) and CD-3 () align with the target compound’s expected C=O vibration . Aromatic proton signals in pyridinesulfonamides (δ 6.77–8.92 ppm) and hexahydroquinolines (δ 1.50–7.40 ppm) reflect substituent electronic environments .
Biological Activity
4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline ring with a phenylpiperazine moiety, which contributes to its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is being investigated for its therapeutic applications, especially in treating neurological disorders due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
The primary mechanism of action for 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline is its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic transmission and potentially improve cognitive functions such as memory and learning in patients suffering from conditions like Alzheimer's disease.
Pharmacological Profiles
Research indicates that compounds with similar structures exhibit diverse pharmacological profiles, including:
These activities suggest that 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline may also possess multifaceted biological effects beyond its cholinergic actions.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies emphasize the importance of specific structural features in determining biological activity. The presence of the piperazine ring and the quinoline scaffold is crucial for its interaction with various biological targets. Modifications to these structures can lead to varying degrees of potency and selectivity against different enzymes or receptors .
Case Studies
- Cognitive Enhancement : A study demonstrated that derivatives of quinoline compounds, including those similar to 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline, showed significant improvements in cognitive performance in animal models. These findings support the potential use of such compounds in treating cognitive deficits associated with neurodegenerative diseases.
- Anticancer Activity : Another investigation revealed that compounds sharing structural similarities with 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline exhibited promising anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities of 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-ylquinoline compared to similar compounds:
| Compound Name | Acetylcholinesterase Inhibition | Anticancer Activity | Other Activities |
|---|---|---|---|
| 4-[(4-Phenylpiperazin-1-yl)carbonyl]-2-pyridin-4-yquinoline | Yes | Moderate | Antimalarial, Anti-HIV |
| 7-Chloroquinoline | Yes | High | Antiparasitic |
| N-(Phenyl)-2-(4-piperazin-1-y)pyrimidine | Moderate | Low | Anti-diabetic |
This comparative analysis highlights the diverse potential applications of these compounds based on their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
